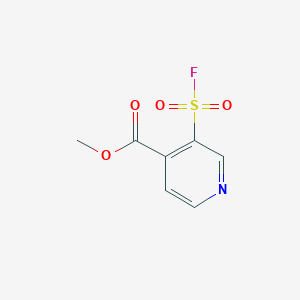

Methyl 3-(fluorosulfonyl)isonicotinate

Beschreibung

Methyl 3-(fluorosulfonyl)isonicotinate is a pyridine derivative characterized by a fluorosulfonyl (-SO₂F) substituent at the 3-position and a methyl ester (-COOCH₃) at the 4-position of the pyridine ring. The fluorosulfonyl group is a strong electron-withdrawing moiety, conferring unique reactivity and stability to the compound. This structure makes it valuable in organic synthesis, particularly in sulfonylation reactions, and as a precursor for pharmaceuticals or agrochemicals. Its physicochemical properties, such as high polarity and acidity at specific positions, are influenced by the interplay between the fluorosulfonyl and ester groups.

Eigenschaften

Molekularformel |

C7H6FNO4S |

|---|---|

Molekulargewicht |

219.19 g/mol |

IUPAC-Name |

methyl 3-fluorosulfonylpyridine-4-carboxylate |

InChI |

InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3 |

InChI-Schlüssel |

LKOHZYVOQJNLMQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=NC=C1)S(=O)(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with methyl 3-nitropyridine-4-carboxylate, where the nitro group is replaced by a fluorosulfonyl group using fluoride anion as the nucleophile . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and cost-effectiveness. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include fluoride anions, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development due to its unique chemical properties.

Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Variations

Methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate

- Structure : Features a carbamoyl (-CONH-) group linked to a 4-fluorophenyl ring at the 3-position .

- Reactivity : The carbamoyl group is less electron-withdrawing than fluorosulfonyl, reducing the pyridine ring’s activation toward electrophilic substitution. This compound is more suited for amide-bond-forming reactions.

- Applications : Likely used in medicinal chemistry for peptide-like structures or kinase inhibitors.

Methyl 3-(bromomethyl)isonicotinate

- Structure : Contains a bromomethyl (-CH₂Br) group at the 3-position .

- Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., alkylation). In contrast, the fluorosulfonyl group in the target compound facilitates sulfonate ester formation.

- Applications : Intermediate in alkylation reactions or polymer synthesis.

Methyl 3-aminoisonicotinate Derivatives

- Structure: Amino (-NH₂) group at the 3-position .

- Reactivity: The electron-donating amino group increases nucleophilicity, making these compounds ideal for diazotization or coupling reactions. The fluorosulfonyl analog’s electron-withdrawing nature instead promotes electrophilic attack.

- Applications : Precursors for heterocyclic compounds (e.g., triazoles) or bioactive molecules.

Substitution Patterns and Electronic Effects

Physicochemical Properties

- Solubility: Amino derivatives (e.g., Methyl 3-aminoisonicotinate) exhibit higher aqueous solubility due to hydrogen bonding, whereas bromomethyl or fluorosulfonyl analogs are more lipophilic .

- Stability : Fluorosulfonyl groups enhance thermal stability but may increase susceptibility to hydrolysis under basic conditions compared to methoxy or methyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.